molecular formula C9H13ClFNO B15303682 (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B15303682
M. Wt: 205.66 g/mol
InChI Key: BSTUZIDLZKWDJY-RGMNGODLSA-N
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Description

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an amine group attached to an ethan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves several steps, starting from commercially available precursors. One common method involves the following steps:

    Fluorination: Introduction of the fluorine atom into the aromatic ring using electrophilic fluorination reagents.

    Methoxylation: Introduction of the methoxy group via nucleophilic substitution reactions.

    Amine Introduction: Formation of the ethan-1-amine backbone through reductive amination or other suitable methods.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

(1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-chloro-2-methoxyphenyl)ethan-1-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.

    (1S)-1-(3-fluoro-2-hydroxyphenyl)ethan-1-amine hydrochloride: Similar structure with a hydroxy group instead of a methoxy group.

    (1S)-1-(3-fluoro-2-methoxyphenyl)propan-1-amine hydrochloride: Similar structure with an additional carbon in the backbone.

Uniqueness

The presence of the fluorine atom and methoxy group in (1S)-1-(3-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

(1S)-1-(3-fluoro-2-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-6(11)7-4-3-5-8(10)9(7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1

InChI Key

BSTUZIDLZKWDJY-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)F)OC)N.Cl

Canonical SMILES

CC(C1=C(C(=CC=C1)F)OC)N.Cl

Origin of Product

United States

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